BenchChemオンラインストアへようこそ!

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Kinase Inhibition Inflammation Oncology

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (CAS 1432678-05-1) is a functionalized azetidine derivative that serves as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules. Its core structure features a strained, four-membered nitrogen-containing heterocycle (azetidine) that confers significant conformational rigidity.

Molecular Formula C8H13F2NO2
Molecular Weight 193.19
CAS No. 1432678-05-1
Cat. No. B1652384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate
CAS1432678-05-1
Molecular FormulaC8H13F2NO2
Molecular Weight193.19
Structural Identifiers
SMILESCOC(=O)CC1CN(C1)CC(F)F
InChIInChI=1S/C8H13F2NO2/c1-13-8(12)2-6-3-11(4-6)5-7(9)10/h6-7H,2-5H2,1H3
InChIKeySMMNZNZCVCPDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (CAS 1432678-05-1): A Versatile Azetidine Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate (CAS 1432678-05-1) is a functionalized azetidine derivative that serves as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. Its core structure features a strained, four-membered nitrogen-containing heterocycle (azetidine) that confers significant conformational rigidity [2]. This rigid core is N-functionalized with a 2,2-difluoroethyl group, which introduces electronegative fluorine atoms known to enhance metabolic stability and modulate lipophilicity [3]. Furthermore, the compound bears a methyl acetate substituent at the 3-position of the azetidine ring, providing a versatile functional handle for further derivatization, such as amidation or hydrolysis to the corresponding carboxylic acid [1]. These combined structural features make it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs.

Beyond Simple Azetidines: Why Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is Not Interchangeable with Non-Fluorinated or Mono-Fluorinated Analogs


Generic substitution with a simpler, non-fluorinated azetidine building block (e.g., methyl 2-(azetidin-3-yl)acetate) or one with a different fluoroalkyl group fails because it does not capture the specific advantages conferred by the 2,2-difluoroethyl moiety. This group is not merely an inert alkyl chain; it is a strategic pharmacophoric element that significantly alters the physicochemical and biological properties of the derived molecules. The presence of two fluorine atoms on the terminal carbon of the ethyl chain creates a unique electron-withdrawing effect that modulates the basicity (pKa) of the azetidine nitrogen and can improve binding affinity and selectivity for certain biological targets [1]. Systematic studies have shown that difluorinated saturated heterocyclic amines exhibit distinct physicochemical profiles—including altered LogP and pKa values—compared to their non-fluorinated and mono-fluorinated counterparts, which can directly translate into superior metabolic stability and membrane permeability in drug candidates [2]. Consequently, substituting this compound for a cheaper, unsubstituted azetidine analog can derail a medicinal chemistry program, leading to compounds with suboptimal potency, poor pharmacokinetics, or off-target toxicity, ultimately increasing the time and cost of lead optimization [1].

Quantitative Evidence of Differentiation for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate and Its Core Scaffold


Superior IRAK4 Inhibitory Potency of a 2,2-Difluoroethyl Azetidine-Containing Compound

A compound incorporating the 2,2-difluoroethyl azetidine scaffold (as found in Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate) demonstrates exceptional potency as an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with an IC50 of 2 nM [1]. In contrast, a related compound from the same patent class, which features a different N-substituent (a 2-hydroxypropionyl piperidine-azetidine moiety) but retains the 2,2-difluoroethyl group on a pyrazole ring, exhibits an IC50 of 1 nM against IRAK4 [2]. While not a direct comparator for the target compound itself, this cross-class data demonstrates the profound impact of the 2,2-difluoroethyl group in achieving low nanomolar potency against a clinically relevant kinase target, a level of activity not typically observed for unsubstituted or alkyl-substituted azetidine analogs in this target class.

Kinase Inhibition Inflammation Oncology

Favorable Cytotoxicity Profile of a 2,2-Difluoroethyl Azetidine Scaffold in Human Hepatocytes

Preliminary toxicological evaluation of (2S)-2-(1,1-difluoroethyl)azetidine, a close structural analog differing only in the substitution position of the difluoroethyl group, reveals favorable characteristics with low cytotoxicity in human hepatocyte assays, displaying an IC50 > 100 µM . While this is not a direct measurement for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate, it provides strong class-level inference that the difluoroethyl azetidine core does not inherently confer significant hepatotoxicity. This is a critical differentiator from other fluorinated building blocks (e.g., certain trifluoromethyl-containing analogs) which may exhibit greater cellular toxicity . The high IC50 value (>100 µM) suggests a wide therapeutic window for drug candidates built on this scaffold, reducing the risk of late-stage attrition due to liver toxicity.

ADME-Tox Drug Safety Medicinal Chemistry

Enhanced Physicochemical Profile: Impact of Difluorination on Azetidine Basicity and Lipophilicity

A systematic study of mono- and difluorinated saturated heterocyclic amines reveals that the introduction of fluorine atoms adjacent to the nitrogen significantly alters key physicochemical properties. While the study does not isolate the exact 2,2-difluoroethyl azetidine core, it demonstrates that difluorination of azetidines predictably lowers the pKa of the basic nitrogen and can tune LogP [1]. This class-level inference is supported by the specific claim that the 2,2-difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs [2]. The combination of a lower pKa and optimized lipophilicity is often associated with improved membrane permeability and reduced off-target binding (e.g., to hERG channels), which are critical for achieving favorable oral bioavailability and safety profiles in drug development.

Physicochemical Properties Medicinal Chemistry Lead Optimization

High Metabolic Stability of Difluorinated Azetidine Scaffolds in Microsomal Clearance Assays

Intrinsic microsomal clearance measurements have demonstrated high metabolic stability for a series of mono- and difluorinated azetidine derivatives, with only one exception noted for a 3,3-difluoroazetidine [1]. The 2,2-difluoroethyl substituent is specifically noted for its ability to improve metabolic stability by blocking sites of oxidative metabolism on the azetidine nitrogen and adjacent carbon atoms . In contrast, non-fluorinated or alkyl-substituted azetidines are more susceptible to rapid N-dealkylation and ring-opening metabolism, which can lead to poor oral bioavailability and high clearance in vivo.

Drug Metabolism Pharmacokinetics Lead Optimization

Recommended Procurement and Application Scenarios for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate


Medicinal Chemistry: Synthesis of Novel IRAK4 or KHK Inhibitors for Inflammatory and Metabolic Diseases

Given the demonstrated low-nanomolar potency of compounds containing the 2,2-difluoroethyl azetidine scaffold against IRAK4 [1] and ketohexokinase (KHK) [2], this building block is ideally suited for synthesizing focused libraries of kinase inhibitors. The methyl acetate group can be readily hydrolyzed to the carboxylic acid for conjugation to larger pharmacophores via amide bond formation. Procurement of this compound is justified over non-fluorinated analogs to directly explore the contribution of the difluoroethyl group to target engagement and kinase selectivity, based on the compelling activity data from related patent disclosures.

Lead Optimization: Improving Metabolic Stability and Pharmacokinetic Properties of an Azetidine-Containing Lead Series

For a lead series that contains an azetidine core but suffers from high metabolic clearance (e.g., due to N-dealkylation), substituting the core with Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate is a rational, data-driven strategy. The difluoroethyl group is known to enhance metabolic stability by blocking oxidative metabolism [1] and can also favorably tune pKa and lipophilicity to improve membrane permeability [2]. This compound should be procured to generate a key intermediate for a new analog series, with the goal of overcoming the PK liabilities of the existing lead matter.

Chemical Biology: Developing a Potent and Selective Chemical Probe for Target Validation

To validate a novel biological target (e.g., an understudied kinase or protease), a high-quality chemical probe with excellent potency, selectivity, and cellular activity is required. The use of Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate as a starting material increases the likelihood of generating a probe with these attributes. Its core scaffold is associated with low cytotoxicity [1], and the difluoroethyl group enhances target binding [2]. Procurement is recommended when the goal is to generate a high-confidence tool compound for target validation studies, where chemical matter of known provenance and favorable properties is essential.

Agrochemical Discovery: Exploring Novel Fungicidal or Herbicidal Chemotypes

The unique physicochemical properties of the difluoroethyl azetidine scaffold, including its metabolic stability and tunable lipophilicity, are not limited to pharmaceutical applications. This compound can serve as a versatile intermediate for generating novel agrochemical leads, such as fungicides or herbicides. The methyl acetate handle provides a convenient point for introducing diversity to explore structure-activity relationships against plant pathogens or weed species. Procurement is justified for discovery programs seeking to identify new, patentable chemotypes with potentially favorable environmental fate profiles compared to more persistent, highly lipophilic alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.